molecular formula C8H9BrN2O2 B2757258 3-Bromo-N,N-dimethyl-2-nitroaniline CAS No. 860533-15-9

3-Bromo-N,N-dimethyl-2-nitroaniline

Cat. No. B2757258
CAS RN: 860533-15-9
M. Wt: 245.076
InChI Key: VSDDRSYPXAIHOM-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethyl-2-nitroaniline is a chemical compound with the CAS Number: 860533-15-9 . It has a molecular weight of 245.08 and is typically in liquid form . The IUPAC name for this compound is 3-bromo-N,N-dimethyl-2-nitroaniline .


Molecular Structure Analysis

The InChI code for 3-Bromo-N,N-dimethyl-2-nitroaniline is 1S/C8H9BrN2O2/c1-10(2)7-5-3-4-6(9)8(7)11(12)13/h3-5H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is typically in liquid form . The storage temperature is room temperature .

Scientific Research Applications

Nucleophilic Reactions and Compound Formation

Research has explored the nucleophilic reactions of halogenated nitro compounds, demonstrating their potential to undergo various chemical transformations. For instance, studies on 2-Bromo-2-nitropropane reveal its reactivity towards different nucleophiles, leading to the formation of coupling products and substitution reactions that may parallel the behavior of 3-Bromo-N,N-dimethyl-2-nitroaniline in similar contexts (Chen, 1969).

Aromatic Nucleophilic Substitution with Rearrangement

Aromatic nucleophilic substitution reactions involving 3-bromo-2-nitro compounds with amines in N,N-dimethylformamide have been studied, demonstrating the formation of N-substituted products and their isomers through unexpected rearrangements. Such reactions underscore the versatility of bromo-nitroaniline derivatives in synthesizing structurally novel aromatic compounds (Guerrera et al., 1995).

Potential as Precursors in Organic Synthesis

The utility of bromo-nitro compounds as precursors for synthesizing complex organic molecules is further highlighted by their involvement in various chemical reactions. For example, the synthesis of phenothiazines via Smiles rearrangement of bromo-nitro compounds illustrates the potential of such chemicals in generating compounds with significant pharmacological activities (Sharma et al., 2002).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-N,N-dimethyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10(2)7-5-3-4-6(9)8(7)11(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDDRSYPXAIHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,N-dimethyl-2-nitroaniline

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